Product packaging for 4-Fluoropyridin-3-ol(Cat. No.:CAS No. 1060804-45-6)

4-Fluoropyridin-3-ol

Cat. No.: B580645
CAS No.: 1060804-45-6
M. Wt: 113.091
InChI Key: QDRZHKUAOGGIPE-UHFFFAOYSA-N
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Description

4-Fluoropyridin-3-ol ( 1060804-45-6) is a fluorinated pyridine derivative of significant interest in chemical and pharmaceutical research. This compound, with the molecular formula C5H4FNO and a molecular weight of 113.09 g/mol, serves as a versatile building block in medicinal chemistry and drug discovery . The strategic incorporation of both fluorine and a hydroxyl group on the pyridine ring creates a unique electronic and steric profile, making it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this compound in the development of potential active pharmaceutical ingredients (APIs), where its structure can influence the pharmacokinetics, metabolic stability, and binding affinity of target molecules. Proper handling is essential; this compound requires storage in an inert atmosphere at 2-8°C . According to GHS guidelines, it carries the signal word "Warning" and has associated hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist and using personal protective equipment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4FNO B580645 4-Fluoropyridin-3-ol CAS No. 1060804-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO/c6-4-1-2-7-3-5(4)8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRZHKUAOGGIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704434
Record name 4-Fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-45-6
Record name 4-Fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biocatalytic Approaches for Hydroxylated Pyridine Derivatives

Microbial Hydroxylation SystemsMicroorganisms, particularly bacteria, possess sophisticated enzymatic machinery for the metabolism and transformation of pyridine compounds. Burkholderia sp. MAK1 has been identified as a potent biocatalyst for the regioselective hydroxylation of pyridine derivatives, primarily yielding 5-hydroxy productsvu.ltnih.govdntb.gov.uaresearchgate.net. The 2-hydroxypyridine (B17775) 5-monooxygenase (HpdABCDE) enzyme from this bacterium exhibits broad substrate specificity, making it an attractive candidate for the synthesis of various hydroxylated pyridinesnih.gov. Notably, this system has been employed to synthesize6-amino-4-fluoro-3-hydroxypyridine, demonstrating its capability to handle fluorinated substratesdntb.gov.uaresearchgate.net.

Other microbial systems have also been explored for pyridine hydroxylation. Agrobacterium sp. utilizes a 4-hydroxypyridine-3-hydroxylase for the conversion of 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182) nih.gov. Furthermore, Ralstonia/Burkholderia sp. strain DSM 6920 has been used for the microbial production of hydroxylated pyridine carboxylic acids, achieving regioselective hydroxylation at the C2 position nih.gov. While enzymes like HspB from Pseudomonas putida S16 are involved in pyridine ring cleavage and hydroxylation during nicotine (B1678760) degradation, their direct application in synthesizing specific fluorinated hydroxylated pyridines like 4-Fluoropyridin-3-ol is less established compared to the Burkholderia systems asm.org.

Immobilization and Process ConsiderationsFor practical applications, biocatalysts can be immobilized, for example, within calcium alginate gel, to facilitate handling and maintain catalyst stabilityvu.lt. The whole-cell biocatalysis approach using Burkholderia sp. MAK1 has shown promise for the regioselective oxyfunctionalization of pyridine derivativesdntb.gov.uaresearchgate.net.

Data Table 2: Biocatalytic Hydroxylation of Pyridine Derivatives

Biocatalyst/EnzymeSource OrganismReaction TypeSubstrate Class/ExampleProduct Class/ExampleReference
HpdABCDE (2-hydroxypyridine 5-monooxygenase)Burkholderia sp. MAK1Regioselective HydroxylationPyridine derivatives5-Hydroxypyridine derivatives nih.gov
Whole CellsBurkholderia sp. MAK1Regioselective OxyfunctionalizationPyridine derivatives5-Hydroxypyridine derivatives, N-oxides dntb.gov.uaresearchgate.net
Whole CellsBurkholderia sp. MAK1Regioselective Hydroxylation2-Aminopyridines (including fluoro-substituted)6-amino-4-fluoro-3-hydroxypyridine dntb.gov.uaresearchgate.net
4-Hydroxypyridine-3-hydroxylaseAgrobacterium sp.Hydroxylation4-HydroxypyridinePyridine-3,4-diol nih.gov
6-Methylnicotinate-2-oxidoreductaseRalstonia/Burkholderia sp. DSM 6920Regioselective Hydroxylation6-Methylnicotinate, 6-chloronicotinate, etc.2-Hydroxynicotinic acid derivatives nih.gov

Mechanistic Investigations of 4 Fluoropyridin 3 Ol Reactivity

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine and Hydroxyl Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic systems, such as pyridines. The pyridine (B92270) ring itself, due to the electronegative nitrogen atom, is inherently less electron-rich than benzene (B151609), making it more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen unifr.ch.

Reactivity of the Fluorine Atom: The fluorine atom at the 4-position of 4-Fluoropyridin-3-ol is expected to be susceptible to SNAr reactions. Fluorine, despite its high electronegativity, acts as an effective leaving group in SNAr reactions on activated aromatic rings. This is attributed to its ability to lower the LUMO energy of the aromatic system, facilitating nucleophilic attack, and its strong inductive effect which stabilizes the Meisenheimer complex intermediate unifr.chacs.org. While SNAr on benzene rings typically requires strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, pyridine systems can undergo SNAr at ortho/para positions without additional activating groups due to the inherent electron-withdrawing nature of the ring nitrogen cymitquimica.com. Specific examples of SNAr reactions directly involving the fluorine atom of this compound were not detailed in the reviewed literature. However, studies on similar fluoropyridines suggest that the fluorine can be displaced by various nucleophiles under appropriate conditions cymitquimica.comvulcanchem.comacs.org.

Reactivity of the Hydroxyl Group: The hydroxyl group itself is a poor leaving group in SNAr. However, in the context of nucleophilic aromatic substitution, the hydroxyl group in 3-hydroxypyridine (B118123) derivatives can act as a nucleophile, undergoing reactions such as O-arylation researchgate.netresearchgate.net. This reactivity is discussed further in Section 3.5.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Pyridine rings are generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene due to the electron-withdrawing effect of the nitrogen atom. When EAS does occur, it typically favors the 3-position vulcanchem.comresearchgate.net. The presence of substituents like fluorine and hydroxyl groups further influences the regioselectivity and rate of EAS.

Metal-Catalyzed Transformations and Cross-Coupling Reactions of this compound Derivatives

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated aromatic compounds, including fluoropyridines, can serve as substrates in these transformations.

Fluorine as a Coupling Partner: While fluorine is generally less reactive in traditional cross-coupling reactions compared to heavier halogens, it can participate under specific conditions or in intramolecular cyclizations where it acts as a leaving group after initial metalation and coupling steps acs.org. For instance, a methodology involving directed ortho-lithiation, zincation, Negishi cross-coupling, and subsequent intramolecular SNAr has been reported for fluoropyridines, where the fluorine substituent facilitates cyclization acs.org.

Hydroxyl Group Involvement: The hydroxyl group may require protection during certain metal-catalyzed reactions, or it might participate in the catalytic cycle depending on the specific reaction conditions and catalyst system. For example, related pyridinols have been shown to participate in C-O cross-coupling reactions researchgate.netresearchgate.net.

Specific Data: Direct experimental data detailing metal-catalyzed cross-coupling reactions specifically employing this compound as a substrate were not found in the reviewed literature. However, the general reactivity patterns of fluoropyridines in such reactions suggest potential pathways for its functionalization.

Functional Group Interconversions on the Pyridine Core

Functional group interconversions (FGIs) are essential for modifying molecular structures and accessing diverse chemical entities. These transformations can involve oxidation, reduction, halogenation, or the introduction/removal of various functional moieties on the pyridine ring.

General Principles: Standard methods for interconverting functional groups on aromatic systems are well-established ambeed.com. The presence of fluorine and hydroxyl groups on the pyridine ring of this compound would influence the feasibility and selectivity of such transformations. For example, the electron-withdrawing nature of fluorine can affect the reactivity of adjacent positions.

Specific Data: No specific examples or detailed mechanistic studies of functional group interconversions performed directly on the pyridine core of this compound were identified in the reviewed literature.

Reactivity of the Hydroxyl Functionality (e.g., O-alkylation, O-acylation)

The hydroxyl group at the 3-position of this compound is expected to exhibit reactivity typical of phenolic or enolic hydroxyl groups.

O-Alkylation and O-Acylation: Based on the reactivity of similar 3-hydroxypyridine derivatives, the hydroxyl group can readily undergo O-alkylation and O-acylation reactions researchgate.netresearchgate.net. For instance, 3-hydroxypyridine has been shown to react at its oxygen atom with electrophilic arylating agents researchgate.netresearchgate.net. These reactions typically involve deprotonation of the hydroxyl group to form an alkoxide or phenoxide intermediate, which then acts as a nucleophile. Common alkylating agents include alkyl halides or sulfates, and acylating agents include acid chlorides or anhydrides. The presence of the fluorine atom at the 4-position might subtly influence the acidity of the hydroxyl group and the nucleophilicity of the resulting oxygen anion.

Data Availability: While the general reactivity is predictable, specific experimental data tables detailing O-alkylation or O-acylation reactions of this compound, including reaction conditions and yields, were not found in the reviewed literature.

Tautomerism and its Influence on Reactivity and Structure

Pyridinols, including 3-hydroxypyridines, are known to exist in tautomeric equilibrium with their corresponding pyridone forms. This phenomenon significantly impacts their chemical behavior and structural characterization.

Tautomeric Forms: 3-Hydroxypyridine exists in equilibrium with its pyridin-1-ium-3-olate (zwitterionic) form and the 3(1H)-pyridinone tautomer wikipedia.org. Similarly, compounds like 3-chloro-5-fluoropyridin-2-ol (B582178) are noted to exist in tautomeric forms, influencing their reactivity vulcanchem.comvulcanchem.com. It is highly probable that this compound exists in equilibrium with its corresponding 4-fluoro-3(1H)-pyridinone tautomer. The relative stability of these tautomers can be influenced by factors such as solvent, pH, and the electronic nature of substituents. Theoretical studies on related pyridones suggest that the relative stabilities can vary, with some pyridone forms being more stable than their hydroxypyridine counterparts wayne.educhemicalbook.com.

Influence on Reactivity: Tautomerism can affect the site of reaction. For example, pyridinols can act as ambident nucleophiles, reacting at either the oxygen atom (as a hydroxyl) or the nitrogen atom (as an imine in the pyridone form) depending on the reaction conditions and the nature of the electrophile researchgate.netresearchgate.netlibretexts.org. Understanding the predominant tautomeric form under specific reaction conditions is therefore crucial for predicting and controlling the reactivity of this compound. Specific studies detailing the influence of tautomerism on the reactivity of this compound were not found in the reviewed literature.

Role of 4 Fluoropyridin 3 Ol As a Synthetic Building Block and Precursor

Utilization in the Construction of Complex Heterocyclic Scaffolds

4-Fluoropyridin-3-ol can be employed as a starting material for the synthesis of more complex heterocyclic systems. While specific examples detailing its direct use in building intricate fused or polycyclic scaffolds are not explicitly detailed in the provided literature, the inherent reactivity of its functional groups suggests potential pathways. For instance, reactions involving cyclization or condensation with bifunctional reagents could lead to the formation of fused ring systems, where the fluoropyridine moiety is integrated into a larger heterocyclic framework. The presence of the hydroxyl group and the pyridine (B92270) nitrogen offers multiple points for such cyclization strategies.

Application in the Synthesis of Advanced Intermediates for Drug Discovery

The compound is recognized as a useful building block in the synthesis of various pharmaceuticals researchgate.netresearchgate.net. Its structure is amenable to modifications that are crucial for creating advanced intermediates required in drug discovery programs. For example, the hydroxyl group can be functionalized to introduce diverse side chains, or the pyridine ring can undergo further substitution or coupling reactions. While specific drug targets or pathways are not detailed for this particular compound, the general utility of fluorinated pyridines as intermediates in the synthesis of molecules with potential activity against neurological disorders, cancer, and inflammatory conditions is well-documented researchgate.netamericanelements.com.

Contribution to Combinatorial Chemistry Libraries for Lead Generation

In the context of combinatorial chemistry, building blocks like this compound are essential for generating diverse chemical libraries. These libraries are screened to identify initial "hits" that can be further optimized into "leads" for drug development bioblocks.comvipergen.comgu.se. The functional handles present on this compound allow for its systematic derivatization, enabling the creation of a focused library of related compounds. This approach is fundamental in lead generation, where variations around a core structure are explored to optimize potency, selectivity, and pharmacokinetic properties sigmaaldrich.comacs.org.

Derivatization for Radiosynthesis and Development of Molecular Probes

Fluorine-18 (18F) labeling is a critical technique in the development of Positron Emission Tomography (PET) imaging agents and molecular probes acs.orgresearchgate.netnih.gov. While direct examples of this compound being radiolabeled are not extensively detailed, related fluoropyridine structures are actively investigated for this purpose. For instance, fluoropyridine moieties are incorporated into PET tracers for imaging neuroinflammation mdpi.com and tau protein aggregates nih.gov, as well as for developing radioligands for imaging demyelination bioblocks.comresearchgate.netgoogle.com. The presence of fluorine in this compound makes it a potential candidate for direct radiofluorination or for serving as a precursor in the synthesis of more complex radiolabeled molecules, leveraging established nucleophilic or electrophilic fluorination strategies acs.orgresearchgate.netnih.gov.

Computational Chemistry and Advanced Spectroscopic Characterization of 4 Fluoropyridin 3 Ol and Derivatives

Quantum Chemical Studies on Molecular Geometry and Electronic Structure (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding the ground-state molecular geometry, electronic distribution, and vibrational frequencies of chemical compounds. Studies on related fluoropyridines and heterocyclic systems demonstrate the utility of DFT in providing atomic-level insights. For instance, DFT calculations employing functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p) or 6-311++G(d,p) have been used to optimize molecular geometries and calculate vibrational spectra of similar aromatic and heterocyclic compounds researchgate.netresearchgate.netnih.gov. These calculations can reveal bond lengths, bond angles, and dihedral angles, offering a theoretical basis for experimental observations. Furthermore, DFT can map the electron density distribution, identify areas of high and low electrostatic potential (MEP), and determine frontier molecular orbital energies (HOMO-LUMO gap), which are critical for predicting chemical reactivity and electronic properties researchgate.netnih.gov. While specific DFT studies on 4-Fluoropyridin-3-ol were not directly found in the provided literature, these methodologies are standard for characterizing such molecules and would provide a foundational understanding of its electronic structure and potential reactivity.

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of atoms within a molecule, known as its conformation, significantly influences its physical and chemical properties. For molecules like this compound, which possesses a hydroxyl group and a pyridine (B92270) ring, conformational analysis is crucial. Studies on related fluorinated pyridine alcohols suggest that intramolecular interactions can play a significant role in stabilizing specific conformations nih.gov. For example, the hydroxyl hydrogen might engage in hydrogen bonding with the pyridine nitrogen atom, potentially forming a stable five-membered ring arrangement . However, it is also noted that intramolecular O-H···F hydrogen bonds, which could be relevant in fluorinated phenols, are often geometrically constrained and less favorable in monocyclic systems forming five-membered rings nih.gov. Computational methods, including DFT and molecular mechanics, are typically employed to explore the potential energy surface and identify the most stable conformers, as well as to quantify the strength of any intramolecular interactions nih.govbeilstein-journals.orgelifesciences.org.

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a cornerstone for structural determination. For this compound, ¹H NMR would provide information on the number and environment of hydrogen atoms, including signals for the aromatic protons on the pyridine ring and the hydroxyl proton. ¹³C NMR would reveal the distinct carbon environments within the pyridine ring and any attached functional groups. The presence of fluorine necessitates ¹⁹F NMR, which is highly sensitive and can provide detailed information about the electronic environment of the fluorine atom and its coupling with adjacent nuclei. While specific NMR data for this compound was not detailed in the provided snippets, studies on related fluoropyridines illustrate the typical approach. For instance, ¹H NMR chemical shifts for aromatic protons in pyridine derivatives often fall within the 6.5-8.5 ppm range, with coupling constants providing connectivity information rsc.orgrsc.org. ¹³C NMR shifts for pyridine carbons typically range from 110-160 ppm. ¹⁹F NMR would yield a signal characteristic of the fluorine atom attached to the aromatic ring, with its position influenced by the electronic nature of the pyridine system.

NucleusExpected Chemical Shift Range (ppm)Typical MultiplicityInformation Provided
¹H~6.5 - 8.5 (aromatic), ~4.0-5.0 (OH)Doublet, Triplet, MultipletAromatic proton environments, hydroxyl proton, coupling patterns
¹³C~110 - 160 (aromatic ring carbons)Singlet, DoubletPyridine ring carbon environments, C-F coupling
¹⁹FVaries significantlySinglet, Doublet, TripletFluorine environment, coupling to protons/carbons

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is primarily used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, key functional groups expected to yield characteristic IR absorptions include the hydroxyl (-OH) group and the pyridine ring.

Functional GroupCharacteristic IR Absorption (cm⁻¹)Band DescriptionRelevance to this compound
O-H (Alcohol)3200–3500Broad, strongPresence of the hydroxyl group.
C-H (Aromatic)3000–3100Sharp, mediumIndicates aromatic C-H bonds.
C=C, C=N (Pyridine Ring)1600–1400Medium, sharpCharacteristic of the pyridine ring.
C-O (Alcohol)1000–1200Medium, sharpIndicates the C-O bond of the alcohol.
C-F1000–1400VariablePresence of the fluorine substituent.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns. For this compound (molecular formula C₅H₄FNO), the molecular weight is approximately 113.03 g/mol . Predicted mass-to-charge (m/z) values for adducts of its hydrochloride salt include [M]+ at 113.02715 and [M+H]+ at 114.03497 uni.lu. Electron Ionization (EI) mass spectrometry typically bombards molecules with electrons, causing ionization and fragmentation. Fragmentation pathways for pyridine derivatives can involve cleavage of substituents or fragmentation of the ring itself, leading to characteristic fragment ions. For example, other pyridine-containing compounds have shown molecular ion peaks and various fragments resulting from the loss of small molecules or radical species rsc.org.

Ion TypePredicted m/z (for this compound)Typical Fragmentation Pathways (General)Relevance to this compound
Molecular Ion113.02715Direct molecular ion peakConfirms molecular weight.
[M+H]⁺114.03497Protonated moleculeAids in molecular weight determination.
FragmentsVarious (e.g., loss of H, F, CO, HCN)Cleavage of ring or substituentsStructural elucidation.

Note: Predicted m/z values are from Result uni.lu for the hydrochloride salt, with the neutral molecule's [M]+ also indicated. General fragmentation pathways are based on principles and examples from other pyridine derivatives rsc.org.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing omu.edu.tranton-paar.comnih.gov. For organic molecules, obtaining a single crystal suitable for X-ray diffraction allows for unambiguous structural confirmation. While direct X-ray crystallographic data for this compound was not found in the provided literature, studies on related halogenated pyridine derivatives have utilized X-ray diffraction to confirm regiochemistry and elucidate solid-state structures researchgate.net. Such studies typically report unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates, providing a complete picture of the molecule in its crystalline form.

Molecular Docking and Ligand-Protein Interaction Simulations in Drug Design

Molecular docking is a pivotal computational technique in modern drug discovery, essential for understanding molecular recognition processes openaccessjournals.comnih.govchemrxiv.orgmdpi.com. It involves predicting the preferred orientation and conformation of a small molecule (ligand) within the binding site of a target macromolecule, typically a protein openaccessjournals.comnih.govchemrxiv.orgmdpi.com. This simulation-based approach allows researchers to explore potential ligand-target interactions, providing insights into binding mechanisms, energetics, and identifying potential drug candidates openaccessjournals.comnih.govmdpi.com. By estimating binding affinities, docking helps prioritize molecules for experimental validation, thereby accelerating the drug development pipeline openaccessjournals.comchemrxiv.orgmdpi.com.

Ligand-protein interaction simulations are integral to molecular docking. These simulations analyze the forces and geometric complementarity between a ligand and its target's active site mdpi.comnih.gov. Key interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions nih.govsemanticscholar.orgresearchgate.net. Understanding these specific interactions is crucial for optimizing ligand structures to enhance binding affinity and selectivity, which are critical for therapeutic efficacy nih.govsemanticscholar.orgresearchgate.net.

Research into fluoropyridine scaffolds has explored their potential in various therapeutic areas, with molecular docking studies playing a significant role. For instance, a derivative, 6-Chloro-4-ethoxy-5-fluoropyridin-3-ol, has been investigated for its interaction with bacterial enzymes. In studies targeting PqsR, a quorum-sensing regulator in Pseudomonas aeruginosa, molecular docking simulations revealed a binding energy of -7.3 kcal/mol for this compound vulcanchem.com. The analysis indicated that the hydroxyl group of the molecule participates in hydrogen bonding with active-site residues, while the halogen atoms contribute to favorable hydrophobic interactions within the protein's binding pocket vulcanchem.com. Such detailed interaction profiles are vital for guiding the rational design of new anti-virulence agents.

The exploration of fluoropyridine moieties in drug design is a growing area, with these scaffolds being investigated for various targets. For example, fluoropyridine derivatives have been studied as inhibitors for enzymes like BACE1 and GSK-3β, where molecular docking models have been employed to understand their binding modes and to guide the optimization of their pharmacological properties researchgate.netnih.gov. The strategic placement of fluorine atoms can significantly influence binding affinity and pharmacokinetic profiles, making fluoropyridine structures attractive building blocks in medicinal chemistry nih.gov.

Biological and Pharmacological Research of 4 Fluoropyridin 3 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of Fluorinated Pyridinol Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 4-fluoropyridin-3-ol scaffold influence biological outcomes. Research on related fluorinated pyridinol scaffolds has illuminated key structural determinants of activity. For instance, studies on alkyl pyridinol analogs have indicated that the position of the nitrogen atom within the aromatic ring significantly impacts antimicrobial efficacy, with meta-substituted analogs often showing superior activity compared to ortho- or para-substituted ones mdpi.comresearchgate.netillinoisstate.edu. Furthermore, SAR investigations into pyridine-based ligands have identified specific structural features that enhance binding affinity and selectivity for targets such as cannabinoid type 2 (CB2) receptors, crucial for neuroimaging applications nih.gov. Similarly, modifications in pyridine (B92270) derivatives containing fused heterocycles have been explored to optimize antibacterial and antifungal activities, with the presence and position of fluorine atoms and other substituents playing a critical role in potency and spectrum of activity nih.gov.

Investigations into Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of this compound and related fluorinated pyridinols have demonstrated notable antimicrobial properties against a range of pathogens. Alkyl pyridinol compounds have shown potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) often in the low microgram per milliliter range mdpi.comresearchgate.netillinoisstate.eduresearchgate.net. These compounds are believed to exert their effects through mechanisms involving membrane disruption, leading to cell death mdpi.comresearchgate.netillinoisstate.edu.

Antifungal research has also identified promising pyridine derivatives. Certain pyran-4(1H)-one and 4(1H)-pyridinone amide derivatives have exhibited antimicrobial activity, with specific compounds showing potent inhibition against Staphylococcus aureus tubitak.gov.tr. Other studies have reported antifungal activity against Candida albicans and Aspergillus niger for pyridine derivatives, with activity influenced by the type and position of substituents on the phenyl ring researchgate.netnih.gov. More specifically, pyridine derivatives incorporating imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazole moieties have demonstrated significant antibacterial and antifungal activities, with a 4-fluoro-substituted compound showing activity twice that of the positive control gatifloxacin (B573) nih.gov.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

Compound DesignationTarget Organism(s)MIC (µg/mL)Potential Mechanism/NotesReference(s)
JC-01-072S. aureus (various strains, incl. MRSA)8Membrane disruption; bacteriostatic/bactericidal mdpi.comresearchgate.netillinoisstate.edu
JC-01-074S. aureus (USA300LAC)16Membrane disruption; bactericidal mdpi.comresearchgate.netillinoisstate.edu
Compound 17dS. aureus0.5Potent antibacterial; twice gatifloxacin nih.gov
Compound 17a, 17dCandida albicans8Equivalent to fluconazole; low cytotoxicity nih.gov
PYRCandida albicans12.5Fungicidal activity nih.gov
TRICandida albicans50Fungicidal activity nih.gov

Evaluation of Antiviral Properties and Associated Mechanisms

Pyridine derivatives have also been investigated for their antiviral potential against a range of viruses. Reviews highlight that pyridine scaffolds are integral to compounds exhibiting activity against human immunodeficiency virus (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV) nih.govnih.gov. The mechanisms of action are diverse, including inhibition of reverse transcriptase, polymerase, RNase H, viral thymidine (B127349) kinase, and various host cell kinases, as well as interference with viral replication cycles nih.gov.

Specific examples include pyridine-containing heterocycles that have shown activity against herpes simplex virus rjptonline.org. Furthermore, pyridine-4-one derivatives have been noted for their antiviral effects, potentially linked to their iron-chelating properties nih.govnih.gov. More recently, chloropyridinyl ester derivatives have been explored as potent inhibitors of the SARS-CoV-2 3CL protease, indicating a role in combating coronaviruses mdpi.com.

Exploration of Anti-inflammatory and Immunomodulatory Effects

Several pyridine derivatives have demonstrated significant anti-inflammatory properties. Studies on 3-hydroxy pyridine-4-one derivatives have shown potent anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema nih.govnih.govresearchgate.net. These effects are hypothesized to be related to the compounds' iron-chelating capabilities, which may influence key inflammatory enzymes like cyclooxygenase and lipoxygenase nih.govnih.govresearchgate.net. Compound A, featuring a benzyl (B1604629) group substitution, exhibited particularly high potency on a molar basis nih.govnih.gov. The general role of fluorine in medicinal chemistry also contributes indirectly, as its introduction can favorably modulate pharmacokinetic and physicochemical properties, which are foundational for effective immunomodulatory or anti-inflammatory drug action mdpi.comnih.govresearchgate.netresearchgate.net.

Receptor Binding Profiles and Enzyme Inhibition Studies

The interaction of fluorinated pyridinol derivatives with specific biological targets, including receptors and enzymes, is a key area of research.

Enzyme Inhibition: Fluorinated pyridine-2,4-dicarboxylate derivatives have been identified as potent inhibitors of human 2-oxoglutarate dependent oxygenases (2OG oxygenases), such as aspartate/asparagine-β-hydroxylase (AspH) and JmjC lysine-specific Nε-demethylase 4E (KDM4E) nih.gov. The introduction of fluorine at the C5 position of these derivatives enhanced selectivity for AspH over KDM4E, with one derivative showing similar potency to the parent compound for AspH inhibition (IC50 ~ 0.05 μM) nih.gov. Indeno[1,2-b]pyridinol derivatives have also shown potent and selective inhibition of Topoisomerase IIα, acting as catalytic inhibitors, which is a significant mechanism in anticancer therapy jchemlett.combiomolther.orgnih.govacs.org. For instance, compound AK-I-191 demonstrated selective inhibition of Topoisomerase IIα over Topoisomerase I biomolther.orgnih.gov.

Receptor Binding: Fluorinated pyridine derivatives have been developed as radioligands for Positron Emission Tomography (PET) imaging of neurological targets. Derivatives targeting cannabinoid type 2 (CB2) receptors have shown optimal in vitro properties, with one compound exhibiting a Ki of 6 nM and high selectivity over CB1 receptors nih.gov. Furthermore, a fluorinated pyridine derivative, nifrolidine, has been evaluated as a PET agent for nicotine (B1678760) α4β2 receptors, demonstrating an in vitro binding affinity (inhibition constant) of 2.89 nM for α4β2 sites and selective binding in rat brain regions rich in these receptors snmjournals.orgsnmjournals.org.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile compounds in intricate mixtures. kuleuven.be Its exceptional sensitivity and selectivity make it the method of choice for trace-level quantification and structural elucidation of metabolites. nih.govijpras.com

The methodology combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry. nih.gov In a typical application for 4-Fluoropyridin-3-ol, a reversed-phase HPLC column would be used to separate the target analyte from other components in the sample matrix. Following chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer.

For trace analysis, the tandem mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell. The second quadrupole selects a specific, characteristic product ion for detection. This two-stage mass filtering significantly reduces background noise and enhances sensitivity, allowing for quantification at very low concentrations. ca.gov

For metabolite identification, LC-MS/MS is invaluable. ijpras.com After administration or environmental exposure, this compound may undergo biotransformation. Common metabolic pathways could include hydroxylation, glucuronidation, or sulfation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements of potential metabolites, allowing for the determination of their elemental composition. ijpras.comthermofisher.com Subsequent MS/MS experiments on these potential metabolites generate fragmentation patterns that help elucidate their structures. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Trace Analysis of this compound This table presents hypothetical data for illustrative purposes.

ParameterValue
Chromatographic ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)m/z 114.03
Product Ion (Q3)m/z 86.03
Limit of Quantification (LOQ)~0.1 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov It is frequently employed for purity assessment and impurity profiling of chemical substances. thermofisher.combiomedres.us For a compound like this compound, GC-MS analysis would typically require derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectra, which show characteristic fragmentation patterns, act as a chemical "fingerprint," allowing for the identification of the parent compound and any related impurities. nih.gov

Impurity profiling is a critical aspect of quality control for active pharmaceutical ingredients (APIs) and their starting materials. thermofisher.com Potential impurities in a this compound sample could include starting materials from its synthesis, by-products from side reactions, or degradation products. GC-MS provides the high resolution needed to separate these closely related substances and the spectral information required for their tentative identification, often through comparison with spectral libraries. thermofisher.com

Table 2: Potential Impurities in this compound Analysis by GC-MS This table presents hypothetical data for illustrative purposes.

Potential ImpurityPotential SourceAnalytical Approach
3-Hydroxypyridine (B118123)Incomplete fluorination starting materialSeparation by GC, identification by characteristic mass spectrum.
Difluoropyridinol IsomersOver-fluorination by-productChromatographic separation from the main peak; MS fragmentation pattern would show a higher mass.
Residual Solvents (e.g., Toluene)Manufacturing ProcessAnalysis of the sample headspace or direct injection; identification via library matching.

Method Development and Validation for Complex Sample Analysis

The development and validation of an analytical method are essential to ensure that the results are reliable, reproducible, and accurate for their intended purpose. mdpi.com For analyzing this compound in a complex matrix, a method based on LC-MS/MS or GC-MS would undergo a rigorous validation process according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH).

Method development involves optimizing various parameters to achieve the desired performance. For an LC-MS/MS method, this includes selecting the appropriate column, mobile phase composition, gradient elution profile, and mass spectrometer settings to ensure optimal separation, sensitivity, and peak shape for this compound. lcms.cz

Once developed, the method is validated by assessing several key parameters: mdpi.com

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The demonstration that the instrument's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Typical Validation Parameters for an LC-MS/MS Method for this compound This table presents hypothetical data for illustrative purposes.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (Correlation Coefficient, r²)≥ 0.990.998
Accuracy (% Recovery)80-120% (90-110% is common)98.5% - 103.2%
Precision (Relative Standard Deviation, %RSD)≤ 15% (≤ 20% at LOQ)Intra-day: 4.5%; Inter-day: 6.8%
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 100.1 ng/mL
SpecificityNo significant interference at the retention time of the analytePass

Hyphenated Techniques in Phytochemical and Bioactive Compound Analysis

Hyphenated analytical techniques refer to the coupling of a separation method with a spectroscopic detection method, such as LC-MS, GC-MS, or LC-NMR. nih.gov These techniques are indispensable in phytochemical analysis, where researchers aim to identify and quantify bioactive compounds within complex plant extracts. nih.gov

While this compound is a synthetic compound and not a natural phytochemical, the principles of using hyphenated techniques for its analysis in a botanical or herbal matrix are directly applicable. For instance, if a plant was treated with a substance containing this compound, or if one were screening for its presence in environmental samples contaminated with plant matter, these techniques would be essential.

LC-MS/MS would be the primary tool for such an analysis due to its ability to handle complex matrices and detect trace amounts of the target compound. lcms.cz The initial step would involve developing an efficient extraction protocol to isolate this compound from the plant material. The subsequent LC-MS/MS analysis would provide both quantification and confirmation of its identity. Furthermore, advanced techniques like LC-high resolution MS (LC-HRMS) could be used in an untargeted screening approach to identify not only the parent compound but also any potential degradation products or metabolites formed within the plant or soil matrix. mdpi.com The combination of chromatographic retention time, accurate mass, and MS/MS fragmentation data provides a high degree of confidence in the identification of the target analyte amidst thousands of natural products present in the extract. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoropyridin-3-ol, and how do reaction conditions influence yield?

  • Methodology :

  • Direct fluorination : Use nucleophilic aromatic substitution (SNAr) on 3-hydroxypyridine derivatives with a fluorine source (e.g., KF in DMF at 120–150°C). Monitor reaction progress via HPLC to optimize time and temperature .
  • Multi-step synthesis : Start with pyridine precursors, such as 3-nitropyridine, followed by reduction to 3-aminopyridine, hydroxylation, and fluorination. Use Pd/C for catalytic hydrogenation in the reduction step .
  • Key parameters : Solvent polarity (e.g., DMSO enhances fluorination efficiency), temperature control (to avoid side reactions like ring decomposition), and stoichiometric ratios (excess fluorinating agents improve conversion).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns using 1H^1H- and 19F^{19}F-NMR. The fluorine atom at position 4 causes distinct splitting patterns in adjacent protons (e.g., coupling constants JHF1012HzJ_{H-F} \approx 10–12 \, \text{Hz}) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (C5_5H4_4FNO: calc. 129.03 g/mol) and detect impurities .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Properties :

  • LogP : Predicted ~0.9 (via computational tools like ChemAxon), indicating moderate lipophilicity. Adjust solubility using co-solvents (e.g., 10% DMSO in aqueous buffers) for in vitro assays .
  • pKa : The hydroxyl group (pKa ~8.5) and pyridine nitrogen (pKa ~3.2) influence protonation states. Use pH-controlled storage (pH 6–7) to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data for this compound derivatives be resolved?

  • Case study : Discrepancies in 13C^{13}C-NMR chemical shifts for fluorinated analogs may arise from dynamic rotational effects or crystal packing.
  • Resolution strategies :

  • Variable-temperature NMR : Perform experiments at −40°C to slow molecular rotation and resolve overlapping signals .
  • X-ray crystallography : Determine solid-state structures to validate substituent positions (e.g., O–H···F hydrogen bonding in crystals) .
  • DFT calculations : Compare computed vs. experimental spectra to identify misassignments .

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition assays?

  • Experimental design :

  • Kinetic studies : Use Michaelis-Menten plots to assess inhibition constants (KiK_i) against target enzymes (e.g., kinases). Fluorine’s electronegativity enhances binding to ATP pockets .
  • Docking simulations : Perform molecular dynamics (MD) with software like AutoDock Vina to model interactions (e.g., hydrogen bonds between the hydroxyl group and catalytic lysine residues) .
    • Contradiction analysis : If IC50_{50} values vary across assays, evaluate assay conditions (e.g., buffer ionic strength, presence of divalent cations) .

Q. How can reaction yields be improved in the synthesis of this compound under scaled-up conditions?

  • Optimization framework :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading (e.g., CuI for Ullmann-type couplings) to identify optimal parameters .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Workflow adjustments : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., ring fluorination in continuous reactors) .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Stability studies :

  • Forced degradation : Expose the compound to heat (40°C), light (UV), and oxidizers (H2_2O2_2) to identify degradation pathways (e.g., hydroxyl group oxidation to ketones) .
  • Stabilizers : Add antioxidants (0.1% BHT) or store under inert gas (N2_2) in amber vials .

Notes

  • Contradictions : Discrepancies in bioactivity data may stem from assay variability or impurities; cross-validate with orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Advanced tools : Synchrotron-based X-ray diffraction is recommended for resolving ambiguous crystallographic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.